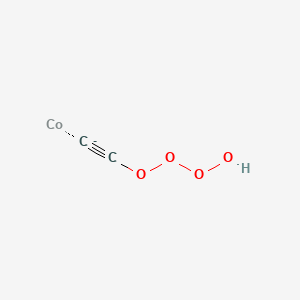
Cobalt;hydroperoxyperoxyethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;hydroperoxyperoxyethyne is a complex organometallic compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of cobalt, hydroperoxy, and peroxyethyne groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cobalt;hydroperoxyperoxyethyne typically involves the reaction of cobalt salts with hydroperoxy and peroxyethyne precursors under controlled conditions. One common method involves the use of cobalt(II) acetate and hydroperoxyethyne in the presence of a suitable solvent, such as acetonitrile, under an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition of the hydroperoxy groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where cobalt salts and hydroperoxyethyne are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Cobalt;hydroperoxyperoxyethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides and other oxidation products.
Reduction: Reduction reactions can convert the hydroperoxy groups to hydroxyl groups.
Substitution: The hydroperoxy and peroxyethyne groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Cobalt oxides and hydroxylated derivatives.
Reduction: Hydroxylated cobalt complexes.
Substitution: Substituted cobalt complexes with various functional groups.
Scientific Research Applications
Cobalt;hydroperoxyperoxyethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its oxidative properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Cobalt;hydroperoxyperoxyethyne involves the interaction of its hydroperoxy and peroxyethyne groups with target molecules. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems or facilitate chemical transformations in industrial processes. The cobalt center plays a crucial role in stabilizing the reactive intermediates and enhancing the overall reactivity of the compound.
Comparison with Similar Compounds
- Cobalt oxide
- Cobalt hydroxide
- Cobalt peroxide
Properties
Molecular Formula |
C2HCoO4- |
|---|---|
Molecular Weight |
147.96 g/mol |
IUPAC Name |
cobalt;hydroperoxyperoxyethyne |
InChI |
InChI=1S/C2HO4.Co/c1-2-4-6-5-3;/h3H;/q-1; |
InChI Key |
HPJFXHWCVDGFIY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#COOOO.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)






![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)


